molecular formula C7H8ClNO2S B1592856 5-Chloro-2-(ethylsulfonyl)pyridine CAS No. 859536-33-7

5-Chloro-2-(ethylsulfonyl)pyridine

Cat. No. B1592856
M. Wt: 205.66 g/mol
InChI Key: VMBDRTUOQYTNLE-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8ClNO2S . It is also known as CESPY.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(ethylsulfonyl)pyridine can be represented by the InChI code: 1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 . The molecular weight of this compound is 205.66 Da .


Physical And Chemical Properties Analysis

5-Chloro-2-(ethylsulfonyl)pyridine is a solid at room temperature . It has a molecular weight of 205.66 . The compound should be stored in a refrigerator .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Summary of Application : “5-Chloro-2-(ethylsulfonyl)pyridine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .
  • Methods of Application : The synthesis of TFMP involves various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of Trifluoromethylpyridines

  • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized using “5-Chloro-2-(ethylsulfonyl)pyridine”. These compounds have applications in both the agrochemical and pharmaceutical industries .
  • Methods of Application : The synthesis of TFMP involves various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

3. Biological Potential of Indole Derivatives

  • Summary of Application : Indole derivatives, which can be synthesized using “5-Chloro-2-(ethylsulfonyl)pyridine”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
  • Methods of Application : The synthesis of indole derivatives involves various methods, including the use of “5-Chloro-2-(ethylsulfonyl)pyridine” as a starting material .
  • Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

4. Synthesis of Pyridinium Salts

  • Summary of Application : “5-Chloro-2-(ethylsulfonyl)pyridine” can be used in the synthesis of structurally diverse pyridinium salts . These salts are found in many natural products and bioactive pharmaceuticals .
  • Methods of Application : The synthesis of pyridinium salts involves various methods, including the use of “5-Chloro-2-(ethylsulfonyl)pyridine” as a starting material .
  • Results or Outcomes : Pyridinium salts have played an intriguing role in a wide range of research topics . They are important as pyridinium ionic .

Safety And Hazards

The safety information for 5-Chloro-2-(ethylsulfonyl)pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statement is to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-chloro-2-ethylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBDRTUOQYTNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630968
Record name 5-Chloro-2-(ethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(ethylsulfonyl)pyridine

CAS RN

859536-33-7
Record name 5-Chloro-2-(ethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Larson, D Schultz, D Kalyani - The Journal of Organic …, 2019 - ACS Publications
This manuscript details the development of the nickel-catalyzed arylation of oxazoles and benzoxazoles with aryl halides. A series of aryl, heteroaryl, and druglike electrophiles relevant …
Number of citations: 31 pubs.acs.org

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